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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butene

Cat. No.: B12662574

This technical guide provides a comprehensive overview of the thermochemical data for
substituted butenes, targeting researchers, scientists, and professionals in drug development.
It delves into the experimental and computational methodologies for determining key
thermochemical properties and presents the data in a structured format for comparative
analysis.

Thermochemical Data for Butene Isomers

The stability of butene isomers is a critical factor in various chemical processes, including
combustion and catalysis. The following table summarizes the standard molar enthalpy of
formation (AfH®), standard molar entropy (S°), and molar heat capacity at constant pressure
(Cp) for the four primary isomers of butene.

AfH® (gas, Cp (gas,
S° (gas, 298.15
Isomer Formula 298.15 K) 298.15 K)
K) (J/mol-K)
(kJ/mol) (J/mol-K)
1-Butene CH2=CHCH2CHs -0.1+0.6 305.79 £+ 0.42 85.56
(E)-
trans-2-Butene -11.2+0.7 300.79 £ 0.42 89.58
CHsCH=CHCHs
. 2)-
cis-2-Butene -7.0+0.7 300.8 + 0.6 90.4
CH3CH=CHCHs
Isobutene (CH3)2C=CH:= -17.7+£0.7 2945+04 85.9
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Data sourced from the NIST Chemistry WebBook.[1][2][3][4]

Experimental Determination of Thermochemical
Data

The experimental acquisition of thermochemical data for compounds like substituted butenes
primarily relies on calorimetric techniques, with combustion calorimetry being a cornerstone
method for determining enthalpies of formation.

Bomb Calorimetry Protocol for Enthalpy of Combustion

Bomb calorimetry measures the heat released during the complete combustion of a substance
in a constant-volume vessel. The enthalpy of formation can then be derived from the
experimentally determined enthalpy of combustion.

Methodology:

o Sample Preparation: A precisely weighed sample of the butene isomer (typically in a liquid
state for these compounds) is placed in a sample holder within a high-pressure stainless
steel vessel known as a "bomb." A fuse wire is positioned to contact the sample.

e Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to
ensure complete combustion.

o Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an
insulated container (calorimeter). A high-precision thermometer and a stirrer are placed in
the water.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is meticulously recorded at regular intervals
before, during, and after the combustion reaction until a stable final temperature is reached.

o Calculations:

o The heat capacity of the calorimeter system is determined by combusting a standard
substance with a known heat of combustion, such as benzoic acid.
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o The heat released by the combustion of the butene sample is calculated from the
observed temperature change and the heat capacity of the calorimeter.

o Corrections are applied for the heat released by the ignition wire and for the formation of
any side products like nitric acid (from residual nitrogen in the bomb).

o The enthalpy of combustion at constant volume (AU_c) is converted to the enthalpy of
combustion at constant pressure (AH_c) using the ideal gas law.

o Finally, the standard enthalpy of formation (AfH®) is calculated using Hess's law, by
combining the experimental enthalpy of combustion with the known standard enthalpies of
formation of the combustion products (COz and Hz20).
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Experimental workflow for bomb calorimetry.

Computational Determination of Thermochemical
Data

Computational chemistry provides a powerful alternative and complementary approach to
experimental methods for determining thermochemical properties. High-level ab initio and
density functional theory (DFT) methods can predict these properties with high accuracy.

Computational Protocol for Thermochemical Data

A typical computational workflow for calculating the thermochemical properties of substituted
butenes involves the following steps:

e Molecular Structure Generation: An initial 3D structure of the butene isomer is created using
molecular modeling software.
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o Geometry Optimization: The initial structure is optimized to find the lowest energy
conformation. This is typically done using a quantum mechanical method, such as DFT (e.g.,
B3LYP) with a suitable basis set (e.g., 6-31G(d)).

e Frequency Calculation: A frequency calculation is performed on the optimized geometry at
the same level of theory. This step serves two purposes:

o It confirms that the optimized structure is a true minimum on the potential energy surface
(no imaginary frequencies).

o It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and
entropy, and the heat capacity.

» Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is
often performed on the optimized geometry using a more sophisticated and computationally
expensive method and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ or a composite
method like G4).

» Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is
typically calculated using an atomization or isodesmic reaction scheme. In an atomization
scheme, the enthalpy of formation is derived from the computed enthalpy of atomization and
the known experimental enthalpies of formation of the constituent atoms. Isodesmic
reactions, which conserve the number and types of chemical bonds, are often preferred as
they benefit from the cancellation of systematic errors in the calculations.
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Computational workflow for thermochemical data.
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Isomerization of Butenes

The interconversion of butene isomers is a fundamental process in catalysis and organic
synthesis. The relative stabilities of the isomers, as indicated by their enthalpies of formation,
govern the equilibrium distribution of products.

The isomerization can proceed through various mechanisms, often catalyzed by acids or metal
surfaces. The general stability trend for the acyclic butene isomers is: trans-2-butene > cis-2-
butene > 1-butene. Isobutene is the most stable of the four isomers.
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Isomerization pathways and relative stabilities of butenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Thermochemical Landscape of Substituted Butenes: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12662574#thermochemical-data-for-substituted-
butenes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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